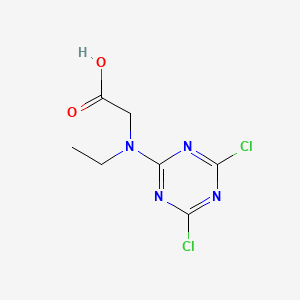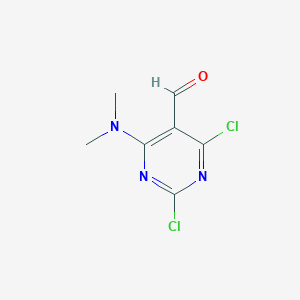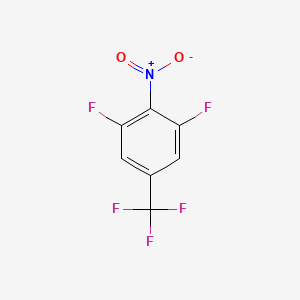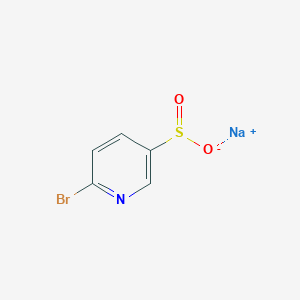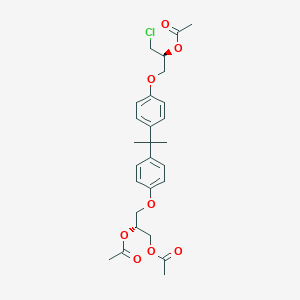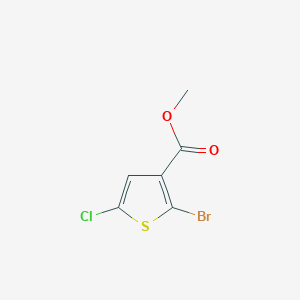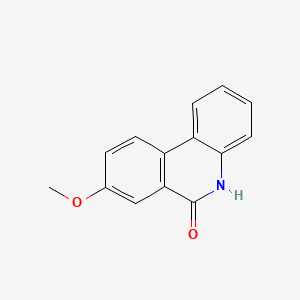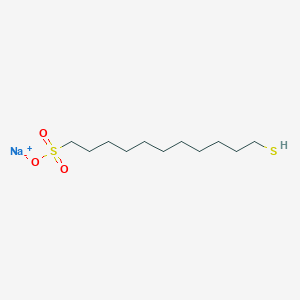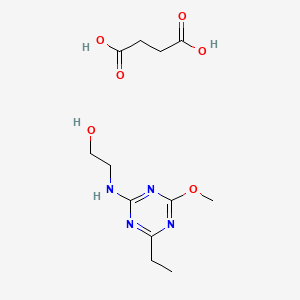
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of an ethyl group, a methoxy group, and an aminoethanol succinate moiety attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors such as cyanuric chloride with ethylamine and methanol under controlled conditions.
Introduction of the Aminoethanol Group: The aminoethanol group is introduced through a nucleophilic substitution reaction, where the triazine derivative reacts with ethanolamine.
Succinate Esterification: The final step involves the esterification of the aminoethanol group with succinic acid to form the succinate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A related triazine compound with similar structural features.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Another triazine derivative with an ethoxy group instead of a methoxy group.
Uniqueness
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its succinate ester moiety enhances its solubility and potential bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H20N4O6 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
butanedioic acid;2-[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H14N4O2.C4H6O4/c1-3-6-10-7(9-4-5-13)12-8(11-6)14-2;5-3(6)1-2-4(7)8/h13H,3-5H2,1-2H3,(H,9,10,11,12);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
PGLSQTXLEJIQIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=N1)OC)NCCO.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
